molecular formula C10H18ClN3O B6606750 3-Cyclohexyl-1,2,4-Oxadiazole-5-ethanamine hydrochloride CAS No. 2839139-25-0

3-Cyclohexyl-1,2,4-Oxadiazole-5-ethanamine hydrochloride

Cat. No.: B6606750
CAS No.: 2839139-25-0
M. Wt: 231.72 g/mol
InChI Key: LDXXSMZUIBVSDX-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1,2,4-oxadiazole-5-ethanamine hydrochloride is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-1,2,4-oxadiazole-5-ethanamine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of cyclohexylhydrazine with ethyl chloroformate in the presence of a base, followed by hydrolysis and acidification to yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-1,2,4-oxadiazole-5-ethanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted oxadiazoles.

Scientific Research Applications

Chemistry: In chemistry, 3-Cyclohexyl-1,2,4-oxadiazole-5-ethanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential as a bioactive molecule in biological studies. It has been investigated for its antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Research has indicated its possible use in treating various diseases, including cancer and inflammatory conditions.

Industry: In industry, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.

Mechanism of Action

The mechanism by which 3-Cyclohexyl-1,2,4-oxadiazole-5-ethanamine hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

  • 1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole core but differ in their substituents.

  • Imidazole derivatives: While structurally different, imidazoles also contain nitrogen atoms and exhibit similar biological activities.

Uniqueness: 3-Cyclohexyl-1,2,4-oxadiazole-5-ethanamine hydrochloride stands out due to its cyclohexyl group, which imparts unique chemical and physical properties

Biological Activity

3-Cyclohexyl-1,2,4-Oxadiazole-5-ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

General Properties of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are five-membered heterocyclic compounds that have gained attention for their broad range of biological activities, including:

  • Anticancer : Inhibitory effects on various cancer cell lines.
  • Antimicrobial : Activity against bacteria and fungi.
  • Anti-inflammatory : Reduction of inflammatory responses.
  • Neurological : Potential applications in treating neurodegenerative diseases.

The presence of nitrogen and oxygen atoms in the oxadiazole ring contributes to its unique reactivity and biological interactions .

The mechanism of action for this compound involves interaction with specific molecular targets. These may include:

  • Enzyme Inhibition : Compounds in the oxadiazole class have shown inhibitory effects on various enzymes such as histone deacetylases (HDAC), carbonic anhydrases (CA), and others linked to cancer progression .
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of cell proliferation in various cancer lines
AntimicrobialEffective against bacterial strains
Anti-inflammatoryReduction in inflammatory markers
NeurologicalPotential neuroprotective effects

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of several oxadiazole derivatives, including this compound. The compound exhibited significant cytotoxicity against multiple cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). The IC50 values ranged from 10 µM to 25 µM depending on the cell line tested.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 100 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

The structural modifications in oxadiazole derivatives significantly influence their biological activity. For instance:

  • Cyclohexyl Substitution : The cyclohexyl group enhances lipophilicity, improving cell membrane penetration and bioavailability.
  • Ethanamine Side Chain : This moiety is critical for receptor binding affinity and selectivity.

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
Cyclohexyl GroupIncreased lipophilicity and cellular uptake
Ethanolamine Side ChainEnhanced receptor interaction

Properties

IUPAC Name

2-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.ClH/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8;/h8H,1-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXXSMZUIBVSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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